mPEG10-CH2COOH

Description

Significance of Monofunctionalized Poly(ethylene glycol) in Biomedical Sciences

Monofunctional PEGs, which have a single chemically reactive end, are pivotal in the biomedical field. sigmaaldrich.comsigmaaldrich.com This single point of reactivity allows for the controlled attachment of the PEG molecule to other substances, a process known as PEGylation. sigmaaldrich.comsigmaaldrich.com PEGylation is a widely used bioconjugation technique that covalently links PEG to molecules such as peptides, proteins, or oligonucleotides. sigmaaldrich.comsigmaaldrich.com This modification can optimize the pharmacokinetic properties of the conjugated molecule. sigmaaldrich.comsigmaaldrich.com

The process often involves mono-methoxylated PEGs (mPEGs), which are created using methanol (B129727) as an initiator in the polymerization process. nih.gov These monofunctional PEGs are preferred for protein PEGylation to prevent crosslinking reactions that can occur with bifunctional PEGs. biochempeg.com The attachment of mPEG chains can enhance the solubility and stability of the modified molecule and reduce its immunogenicity. nih.gov This "stealth effect" provided by the PEG shield can also prolong the in vivo half-life of the conjugated molecule. alfachemic.commdpi.com Consequently, monofunctional PEGs are extensively used in drug delivery, surface functionalization of nanoparticles, and tissue engineering. sigmaaldrich.comsigmaaldrich.com

Role of Carboxylic Acid-Terminated Poly(ethylene glycol) in Research Modalities

Carboxylic acid-terminated poly(ethylene glycol)s are a crucial class of PEG derivatives in various research applications. The terminal carboxylic acid group (–COOH) provides a reactive site for conjugation with molecules containing primary amines or other nucleophiles. biochempeg.comsigmaaldrich.com This functionality is instrumental in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs).

These versatile linkers are employed in bioconjugation, drug delivery, and biomedical research to facilitate precise modifications of therapeutic agents, thereby enhancing their stability and efficacy. biochempeg.com The carboxylic acid terminus can be activated to form active esters, such as N-succinimidyl esters, which are highly reactive towards amine groups on proteins and other biomolecules. google.com This allows for the stable covalent attachment of the PEG linker. Carboxylic acid-terminated PEGs are also utilized in the surface modification of materials and nanoparticles to improve their biocompatibility and reduce non-specific protein adsorption. nih.gov Furthermore, they play a role in the formation of hydrogels for controlled drug release and tissue engineering applications. sigmaaldrich.comsigmaaldrich.com

Scope of Academic Inquiry for mPEG10-CH2COOH

This compound is a specific, monodisperse, linear monofunctional PEG linker. biochempeg.commsesupplies.com It possesses a methoxy (B1213986) group at one end and a carboxylic acid group at the other, separated by a chain of ten ethylene (B1197577) glycol units. biochempeg.com This well-defined structure makes it a valuable tool in various research areas.

Academic inquiry into this compound focuses on its application in:

Medical Research and Drug Release: It is utilized in the development of novel drug delivery systems. biochempeg.combiochempeg.com

Nanotechnology and New Materials Research: Its properties are leveraged for creating advanced materials and modifying surfaces. biochempeg.combiochempeg.com

Cell Culture: It is used in studies involving cell culture. biochempeg.combiochempeg.com

Bioconjugation: As a linker, it facilitates the connection of different molecules. For instance, it is used in the synthesis of antibody-drug conjugates (ADCs) and as a linker for PROTACs (Proteolysis Targeting Chimeras). cymitquimica.com

Polypeptide Synthesis and Functional Coatings: It serves as a support in polypeptide synthesis and in the creation of polyethylene (B3416737) glycol-modified functional coatings. biochempeg.combiochempeg.com

The compound's heterobifunctional nature, with two different reactive groups, makes it more versatile than homobifunctional PEGs for creating specific molecular constructs. biosynth.com

Interactive Data Table for this compound

| Property | Value | Source |

| Chemical Formula | C23H46O13 | biochempeg.commsesupplies.com |

| Molecular Weight | 530.6 g/mol | biochempeg.commsesupplies.compurepeg.com |

| CAS Number | 908258-58-2 | biochempeg.commsesupplies.compurepeg.com |

| Appearance | Colorless Viscous Liquid | msesupplies.compurepeg.com |

| Purity | ≥98% | biochempeg.com |

| Synonyms | mPEG10-acetic acid, 3,6,9,12,15,18,21,24,27,30,33-Undecaoxatetratriacontanoic acid | biochempeg.com |

| Storage | -5°C to -18°C for long-term storage, keep dry and avoid sunlight | biochempeg.commsesupplies.compurepeg.com |

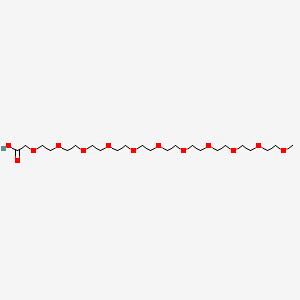

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O13/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23(24)25/h2-22H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJQYLLQMMESPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694784 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908258-58-2 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mpeg10 Ch2cooh

Established Reaction Pathways for Monodispersed Poly(ethylene glycol) Synthesis

The foundation for producing mPEG10-CH2COOH lies in the controlled synthesis of its monodisperse PEG backbone. Traditional polymerization methods often result in a mixture of polymers with varying chain lengths, a property known as polydispersity. mdpi.com For applications requiring uniform and well-defined molecules, monodisperse PEGs are essential. biochempeg.com

Ring-Opening Polymerization Strategies and Control Mechanisms

Anionic ring-opening polymerization of ethylene (B1197577) oxide is a common method for synthesizing PEG. acs.org This process can be controlled to produce PEGs with a narrow molecular weight distribution. acs.orgresearchgate.net The use of specific initiators, such as methanol (B129727) or water, leads to the formation of monomethoxy-PEG (mPEG-OH) or diol-PEG (HO-PEG-OH), respectively. mdpi.com

To achieve monodispersity, living/controlled anionic ring-opening polymerization techniques are employed. mpg.de These methods, often utilizing initiators in the presence of a strong base like phosphazene base t-BuP4, allow for the sequential addition of ethylene oxide monomers, providing precise control over the polymer chain length. mpg.de

Another approach to obtaining monodisperse PEGs is through iterative coupling methods. These strategies involve the sequential addition of protected ethylene glycol units to build the polymer chain to the desired length. acs.orgrsc.org This stepwise synthesis, while potentially more laborious than polymerization, allows for the creation of highly pure and uniform PEG molecules. google.comrsc.org

Functionalization Techniques for Terminal Carboxylic Acid Introduction

Once the mPEG10-OH backbone is synthesized, the terminal hydroxyl group is converted to a carboxylic acid. This functionalization is a critical step in producing this compound.

One established method involves the reaction of the terminal hydroxyl group with a protected form of acetic acid, followed by deprotection. A common approach is the reaction with a tertiary ester reagent, such as tert-butyl bromoacetate, in the presence of a base. The resulting PEG tertiary ester is then treated with a strong acid to remove the protecting group and yield the carboxylic acid functionalized PEG. google.com

Alternatively, oxidation of the terminal alcohol can be employed. Reagents like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) in the presence of a co-oxidant can selectively convert the primary alcohol to a carboxylic acid. labinsights.nl This method offers a direct route to the desired carboxylic acid functionality.

Advanced Synthetic Approaches and Process Optimization

Strategies for Achieving High Purity and Monodispersity

The quest for high purity and monodispersity has led to the development of sophisticated synthetic and purification techniques. Iterative exponential growth strategies, for instance, have been shown to be highly effective. acs.org One such method utilizes potassium bis(trimethylsilyl)amide (KHMDS) as a base to facilitate Williamson ether synthesis, significantly accelerating the iterative steps and improving yields. acs.org

Purification of the final product and intermediates is crucial. Techniques such as chromatography and crystallization are employed to remove impurities and isolate the desired monodisperse PEG derivative. google.comrsc.org The use of protecting groups on the terminal functional groups can also facilitate purification. biochempeg.com

| Strategy | Description | Key Advantages |

| Iterative Exponential Growth | Stepwise addition of PEG building blocks. | High purity and defined molecular weight. acs.org |

| KHMDS-Promoted Synthesis | Use of a strong, non-nucleophilic base to accelerate reactions. | Faster synthesis and high yields. acs.org |

| Chromatographic Purification | Separation based on physical and chemical properties. | Effective removal of impurities and closely related side products. rsc.org |

Continuous-Flow Synthesis Paradigms in Poly(ethylene glycol) Chemistry

Continuous-flow synthesis is emerging as a powerful tool in polymer chemistry, offering advantages in terms of safety, scalability, and process control. nih.govacs.org In the context of PEG synthesis, microfluidic devices can be used for the controlled self-assembly of PEGylated structures, such as liposomes, in a continuous manner. nih.gov

For the synthesis of PEG precursors, continuous-flow reactors, such as cascaded continuous stirred tank reactors (CSTRs), have been employed. researchgate.netresearchgate.net These systems allow for the synthesis of key intermediates with improved efficiency and scalability compared to traditional batch processes. researchgate.net The ability to precisely control reaction parameters like temperature and mixing in a continuous-flow setup can lead to higher purity products and reduced side reactions. acs.orggoogle.com

Precursor Compounds in this compound Elaboration

The synthesis of this compound relies on a set of key precursor compounds. The primary precursor is the monodisperse mPEG10-OH (decaethylene glycol monomethyl ether). biochempeg.com This molecule provides the core PEG structure with the correct number of repeating ethylene glycol units and a terminal hydroxyl group ready for functionalization.

The introduction of the carboxylic acid moiety typically involves a reagent that can react with the hydroxyl group. A common precursor for this step is a protected form of a haloacetic acid ester, such as tert-butyl bromoacetate . The tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions after the ester has been coupled to the PEG chain.

Alternatively, for direct oxidation methods, a precursor like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is used as a catalyst. labinsights.nl

The table below summarizes the key precursor compounds.

| Precursor Compound | Role in Synthesis |

| mPEG10-OH | Core PEG backbone with a terminal hydroxyl group. biochempeg.com |

| tert-Butyl Bromoacetate | Reagent for introducing the protected carboxylic acid group. |

| TEMPO | Catalyst for the direct oxidation of the terminal alcohol to a carboxylic acid. labinsights.nl |

Characterization Techniques for Mpeg10 Ch2cooh and Its Bioconjugates

Spectroscopic Analysis in Structural Elucidation

Spectroscopic methods are fundamental for confirming the covalent structure of mPEG10-CH2COOH, ensuring the successful modification of the PEG terminal hydroxyl group to a carboxymethyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural verification of PEG derivatives. nih.gov It provides detailed information about the chemical environment of protons within the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that confirm its structure. nih.gov

The key resonances in a typical ¹H NMR spectrum (conducted in a solvent like CDCl₃) are:

A sharp singlet at approximately 3.38 ppm, which is attributed to the protons of the terminal methoxy (B1213986) group (CH₃O-). acs.orgresearchgate.net

A large, broad multiplet centered around 3.64 ppm, corresponding to the repeating ethylene (B1197577) oxide units (-OCH₂CH₂O-) that form the polymer backbone. acs.orgresearchgate.net

A distinct singlet appearing downfield, around 4.1-4.2 ppm, which is characteristic of the methylene (B1212753) protons adjacent to the carboxylic acid group (-CH₂COOH). rsc.orgbeilstein-journals.org The downfield shift of this signal compared to the backbone protons is due to the deshielding effect of the adjacent carbonyl group.

The integration of these peak areas provides quantitative confirmation. The ratio of the integrals of the methoxy protons to the methylene protons next to the acid should be 3:2, confirming the presence of a single methoxy group and a single carboxymethyl terminus. Furthermore, ¹H NMR can be used to estimate the degree of polymerization and, consequently, the molecular weight. nih.govresearchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for mPEG-CH2COOH

| Functional Group | Proton Assignment | Typical Chemical Shift (δ, ppm) in CDCl₃ |

| Methoxy | CH₃O- | ~3.38 |

| PEG Backbone | -OCH₂CH₂O- | ~3.64 |

| Carboxymethyl | -CH₂COOH | ~4.1-4.2 |

| Carboxylic Acid | -COOH | ~11-12 (often broad and may not be observed) |

Note: Chemical shifts can vary slightly based on solvent and concentration.

Mass spectrometry (MS) is essential for confirming the molecular weight of the polymer. Due to the fragile nature of polymers, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are employed. jenkemusa.comrsc.org

MALDI-TOF MS is particularly well-suited for analyzing polymers. nih.gov It generates a spectrum showing a distribution of polymer chains, where each peak is separated by 44 Da, corresponding to the mass of a single ethylene glycol (C₂H₄O) repeating unit. google.com This pattern confirms the polymeric nature of the sample. The spectrum can be used to determine the average molecular weight and verify the presence of the correct terminal groups (methoxy and carboxymethyl). researchgate.netiyte.edu.tr ESI-MS is also used, often in conjunction with liquid chromatography, to analyze PEG derivatives and their bioconjugates. researchgate.netresearchgate.net For high molecular weight PEGs, specialized ESI-MS techniques that use charge-reducing agents can simplify complex spectra, allowing for more accurate deconvolution and calculation of the masses of individual polymer chains. nih.gov The accuracy of MALDI-TOF is generally high, often within 0.01% to 0.1%. jenkemusa.com

Elemental Analysis for Compositional Verification

Elemental analysis provides a fundamental check of a compound's empirical formula by determining the mass percentages of its constituent elements (carbon, hydrogen, and nitrogen). For this compound, the theoretical formula can be approximated as C₂₅H₅₀O₁₃ (based on n=10 ethylene glycol units). The experimentally determined percentages of carbon and hydrogen are compared against the calculated theoretical values. A close agreement between the experimental and theoretical values helps to verify the elemental composition and purity of the synthesized polymer. rsc.orguky.edu The acceptable tolerance for agreement is typically within ±0.4%. lgcstandards.com

Table 3: Theoretical vs. Experimental Elemental Analysis for a PEG Derivative

| Element | Theoretical % | Experimental % |

| Carbon (C) | 54.08 | Conforms |

| Hydrogen (H) | 9.26 | Conforms |

| Nitrogen (N) | 0.11 | Conforms |

Source: Representative data for a diamino-PEG derivative. lgcstandards.com Values for this compound would be calculated based on its specific empirical formula.

Advanced Analytical Techniques for Conjugate Evaluation

The conjugation of this compound to therapeutic molecules or nanoparticles can significantly alter their physicochemical properties. Therefore, a thorough evaluation using advanced analytical techniques is necessary to ensure the quality, stability, and performance of the resulting bioconjugates.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. horiba.comparticlelaboratories.com It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles. particlelaboratories.comanton-paar.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. anton-paar.commdpi.com By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation. horiba.commdpi.com

The hydrodynamic diameter is a crucial parameter for PEGylated nanoparticles as it influences their in vitro and in vivo behavior, including biodistribution and cellular uptake. rsc.orgresearchgate.net For instance, in a study involving PEGylated rutile TiO2 nanoparticles, DLS analysis revealed a hydrodynamic diameter of 642.2 nm, indicating a size suitable for enhanced biodistribution. rsc.org

Another critical parameter obtained from DLS is the Polydispersity Index (PDI). The PDI is a measure of the heterogeneity of particle sizes in a mixture. ekb.egtaylorandfrancis.com A PDI value below 0.1 indicates a monodisperse or highly uniform particle size distribution, which is often desirable for pharmaceutical applications to ensure reproducibility and consistent performance. biochempeg.com PDI values ranging from 0.2 to 0.3 have been deemed suitable for intraperitoneal administration of liposomal formulations. taylorandfrancis.com A low PDI is important for ensuring the homogeneity of the polymer, which can lead to decreased immunogenicity when conjugated to therapeutics. ekb.eg For many nanoparticle preparations, a PDI lower than 0.7 is considered to indicate a uniform particle size. taylorandfrancis.com

The following table summarizes representative DLS data for various PEGylated nanoparticle systems.

| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |

| PEGylated rutile TiO2 Nanoparticles | 642.2 | 0.277 | rsc.org |

| Artemisinin-loaded PEGylated liposomes | ~130-140 | 0.2 - 0.3 | taylorandfrancis.com |

| Flibanserin-nanocrystals | Not Specified | 0.42 ± 0.01 to 0.86 ± 0.16 | taylorandfrancis.com |

This table presents data from various studies on PEGylated systems to illustrate typical values and is not specific to this compound conjugates.

Rheology is the study of the flow and deformation of matter. For formulations containing this compound, such as hydrogels or other semi-solid preparations, rheological characterization is essential to understand their mechanical properties and behavior under shear. thermofisher.comscielo.br These properties are critical for applications like injectable drug delivery systems, where the formulation must be easily injectable and then maintain its structural integrity at the target site. mdpi.com

Rheological measurements typically involve determining the storage modulus (G') and the loss modulus (G''). mdpi.com G' represents the elastic (solid-like) behavior of the material, while G'' represents the viscous (liquid-like) behavior. mdpi.com The relationship between G' and G'' as a function of frequency, temperature, or stress provides valuable information about the structure and stability of the formulation. mdpi.comnih.gov For instance, in many hydrogel systems, a state where G' is greater than G'' indicates the formation of a stable gel network. thermofisher.comnih.gov

The viscosity of the formulation is another key parameter. Many PEG-based hydrogels exhibit pseudoplastic, or shear-thinning, behavior, where the viscosity decreases with an increasing shear rate. scielo.brmdpi.com This property is advantageous for injectable formulations, as it allows for easy passage through a needle (high shear) while enabling the material to regain its viscosity and structure after injection (low shear). mdpi.com

Key rheological parameters and their significance are outlined in the table below.

| Rheological Parameter | Description | Significance for Formulated Systems |

| Storage Modulus (G') | A measure of the stored energy, representing the elastic component. | Indicates the solid-like behavior and structural integrity of the formulation. A higher G' often correlates with a stiffer material. thermofisher.commdpi.com |

| Loss Modulus (G'') | A measure of the energy dissipated as heat, representing the viscous component. | Indicates the liquid-like behavior of the formulation. mdpi.com |

| Complex Viscosity (η)* | The overall resistance to flow under oscillatory shear. | Characterizes the viscoelastic nature of the material. A decrease with increasing frequency is common for structured fluids. thermofisher.com |

| Yield Stress | The minimum stress required to initiate flow. | Determines if the material behaves as a solid at rest and is important for stability against sedimentation or deformation under gravity. thermofisher.com |

| Thixotropy | The time-dependent decrease in viscosity under constant shear, followed by a gradual recovery when the shear is removed. | Important for applications requiring structural recovery after application, such as topical or injectable formulations. mdpi.com |

Studies on various PEG-based hydrogels have demonstrated how formulation parameters, such as polymer concentration and crosslinking density, influence these rheological properties. mdpi.comtandfonline.com For example, increasing the concentration of a gel-forming polymer generally leads to an increase in both G' and G'', resulting in a more robust gel structure. mdpi.com The molecular weight of the PEG itself can also impact the rheological behavior, with higher molecular weights sometimes leading to stiffer hydrogels. mdpi.comuniversci.com

Bioconjugation Strategies Utilizing Mpeg10 Ch2cooh

Amine-Reactive Conjugation Chemistry via Carboxylic Acid Functional Group

The terminal carboxylic acid of mPEG10-CH2COOH is not inherently reactive towards functional groups on biomolecules under physiological conditions. It requires chemical activation to facilitate conjugation, most commonly with primary amines found in proteins, peptides, and other molecules. This process results in the formation of a stable amide bond.

The most prevalent method for activating the carboxyl group of this compound is through carbodiimide (B86325) chemistry. creativepegworks.comnih.gov This strategy employs a zero-length crosslinker, meaning no part of the crosslinking agent is incorporated into the final product. The most common carbodiimide used in aqueous environments is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). creativepegworks.com

The reaction mechanism proceeds in two primary steps:

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate. thermofisher.com

Nucleophilic Attack by Amine: This intermediate can directly react with a primary amine on a target biomolecule to form a stable amide bond.

However, the O-acylisourea intermediate is susceptible to rapid hydrolysis in aqueous solutions, which regenerates the original carboxyl group and reduces conjugation efficiency. creativepegworks.comrsc.org To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture. rsc.org NHS reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester. This amine-reactive ester has a longer half-life in aqueous solution, thereby increasing the probability of a successful reaction with a primary amine on the target molecule. thermofisher.comyoutube.com The reaction is typically performed in a slightly acidic to neutral pH (pH 4.5-7.2) for the activation step, followed by an increase to physiological or slightly alkaline pH (pH 7.2-8.5) to facilitate the efficient reaction of the NHS ester with the deprotonated primary amines. interchim.frmdpi.com

| Reagent/Method | Mechanism | Advantages | Key Considerations |

| EDC/NHS Chemistry | Two-step reaction: EDC activates the carboxyl group to form an O-acylisourea intermediate, which is then stabilized by NHS to create an amine-reactive NHS ester. | High efficiency, forms stable amide bonds, versatile for various biomolecules. | The O-acylisourea intermediate is prone to hydrolysis; requires careful pH control for optimal activation and conjugation steps. |

| CDI Chemistry | One-step activation: CDI reacts with the carboxyl group to form a reactive acyl-imidazole intermediate. | Mild reaction conditions, byproducts (CO2 and imidazole) are generally innocuous. | Moisture-sensitive; typically performed in anhydrous organic solvents, which can be a limitation for some biomolecules. |

| Woodward's Reagent K | Activates carboxyl groups by forming an enol ester intermediate. | Can be used for protein modification. | Less commonly used for PEGylation compared to carbodiimides; can have side reactions with other nucleophilic residues. |

While carbodiimide chemistry is dominant, other reagents can activate the carboxylic acid of this compound for condensation reactions.

1,1'-Carbonyldiimidazole (CDI): CDI is an activating agent that reacts with carboxylic acids in anhydrous organic solvents like THF or DMSO to form a reactive N-acylimidazole intermediate. wikipedia.orgcommonorganicchemistry.com This intermediate subsequently reacts with primary amines to yield a stable amide bond, releasing imidazole (B134444) and carbon dioxide as byproducts. youtube.com The conditions are generally mild, but the requirement for organic solvents can limit its application with biomolecules that are not stable outside of aqueous environments. commonorganicchemistry.com

Woodward's Reagent K: N-Ethyl-5-phenylisoxazolium-3'-sulfonate, known as Woodward's Reagent K, is another reagent capable of activating carboxyl groups. acs.org It reacts with carboxylates to form a reactive enol ester, which can then be attacked by a nucleophile like a primary amine. This method has been used to modify carboxyl groups in proteins, often to probe active sites. nih.gov

Site-Specific Bioconjugation Approaches

A significant challenge in bioconjugation is achieving a homogeneous product. When targeting primary amines on proteins, traditional PEGylation can result in a heterogeneous mixture of positional isomers, as proteins typically have multiple lysine (B10760008) residues. Site-specific bioconjugation aims to attach the PEG molecule at a single, predetermined location. While this compound itself is not site-specific, it can be used in strategies that confer specificity.

N-Terminal Conjugation: The alpha-amine at the N-terminus of a protein generally has a lower pKa than the epsilon-amines of lysine residues. By carefully controlling the reaction pH (typically between 5.0 and 6.0), it is possible to preferentially deprotonate and target the N-terminal amine for conjugation, leading to a more homogeneous product. interchim.frnih.gov

Site-Directed Mutagenesis: Proteins can be genetically engineered to control the sites of conjugation. This can involve removing surface-exposed lysine residues to limit the number of available reaction sites or introducing a uniquely reactive amino acid, such as cysteine. researchgate.net While cysteine's thiol group is not directly reactive with a carboxylic acid, it can be modified with a linker that presents a primary amine, which then serves as a specific target for activated this compound.

Enzymatic Conjugation: Certain enzymes can create specific covalent bonds. For instance, transglutaminase can catalyze the formation of an amide bond between a glutamine residue on a protein and a primary amine. youtube.com In this context, an amine-functionalized PEG (which can be synthesized from this compound) could be specifically conjugated to a protein at a glutamine site recognized by the enzyme. youtube.com

Bioconjugation to Proteins and Peptides

The covalent attachment of PEG chains, or PEGylation, to proteins and peptides is a widely used strategy to improve their therapeutic properties. thermofisher.com The carboxylic acid of this compound is primarily used to target the ε-amino groups of lysine residues and the N-terminal α-amino group. mdpi.com Upon activation with EDC/NHS, the PEG reagent readily forms stable amide bonds with these nucleophilic groups.

The attachment of the hydrophilic and flexible PEG chain can increase the hydrodynamic radius of the protein or peptide. This increased size can lead to several benefits, including reduced renal clearance, which extends the circulating half-life of the therapeutic. Furthermore, the PEG chain can shield the protein from proteolytic enzymes and mask epitopes to reduce immunogenicity. acs.org

Conjugation to Nucleic Acids and Ligands

The utility of this compound extends beyond proteins to other biomolecules and small molecule ligands.

Nucleic Acids: Therapeutic oligonucleotides, such as siRNA or antisense oligonucleotides, can be modified to improve their stability and delivery. A common strategy involves synthesizing the oligonucleotide with a terminal amino-linker. The carboxylic acid of this compound can then be coupled to this primary amine using standard EDC/NHS activation chemistry, affording a PEGylated nucleic acid with improved pharmacokinetic properties. nih.govgoogle.com

Small Molecule Ligands: PEG chains are often used as linkers in drug delivery systems, for example, in antibody-drug conjugates (ADCs) or for attaching targeting ligands to nanoparticles. nih.gov this compound can be used to conjugate small molecule drugs or targeting ligands that possess a primary amine. This creates a PEGylated ligand that can then be attached to another component of a delivery system, providing spatial separation and improved solubility. creativepegworks.com

Advancements in Bioconjugation Efficiency and Homogeneity

Research in bioconjugation continuously seeks to improve the efficiency of reactions and the homogeneity of the final conjugate. For strategies involving this compound, advancements focus on optimizing the coupling chemistry and gaining greater control over the site of attachment.

Improving reaction efficiency involves the fine-tuning of conditions such as pH, temperature, and reagent molar ratios to maximize the yield of the desired conjugate while minimizing side reactions like the hydrolysis of activated intermediates. rsc.org The development of more stable activating reagents and purification methods, such as chromatography techniques that can separate different PEGylated species, also contributes to obtaining a more defined product.

The most significant advancement toward achieving homogeneity is the shift from random conjugation to site-specific strategies. researchgate.net As detailed in section 4.2, methods like N-terminal-specific labeling and the use of engineered conjugation sites on the biomolecule allow for the production of a single, well-characterized isomer. nih.govresearchgate.netyoutube.com This is critical for therapeutic applications, as it ensures batch-to-batch consistency and a predictable pharmacological profile.

Applications of Mpeg10 Ch2cooh in Advanced Drug Delivery Systems

Formulation of Poly(ethylene glycol)-Functionalized Nanoparticles

The surface modification of nanoparticles with PEG chains, a process known as PEGylation, is a cornerstone of modern nanomedicine. mPEG10-CH2COOH is an exemplary reagent for this purpose, enabling the creation of functionalized nanoparticles with enhanced in vivo performance. The terminal carboxylic acid provides a reactive site for covalent attachment to the nanoparticle surface, often by forming amide bonds with amine groups present on the nanoparticle material. biochempeg.com

A primary application of PEGylating nanoparticles with molecules like this compound is to generate a "stealth" effect. The PEG chain is a hydrophilic and electrically neutral polymer that, when grafted onto a nanoparticle surface, forms a protective aqueous layer. nih.govrsc.org This layer sterically hinders the adsorption of plasma proteins, known as opsonins, which would otherwise mark the nanoparticles for rapid recognition and clearance by macrophages of the mononuclear phagocyte system (MPS), primarily in the liver and spleen. mdpi.comnih.gov By reducing opsonization, PEGylated nanoparticles evade the body's natural defense mechanisms, leading to significantly prolonged circulation times in the bloodstream. mdpi.com

This extended circulation half-life is a critical pharmacokinetic enhancement, as it increases the probability of the nanoparticle reaching its intended target, such as a tumor site, through mechanisms like the enhanced permeability and retention (EPR) effect. Research has consistently shown that PEG surface density and chain length are crucial factors in determining the efficacy of the stealth shield. rsc.orgmdpi.com While specific in-vivo studies detailing the pharmacokinetics of this compound-coated particles are limited, the established principles of PEGylation provide a clear framework for its expected impact.

Table 1: Illustrative Pharmacokinetic Parameters of Nanoparticles This table presents hypothetical data based on established principles of PEGylation to illustrate the expected impact of surface modification.

| Parameter | Unmodified Nanoparticle | This compound Functionalized Nanoparticle | Scientific Principle |

|---|---|---|---|

| Blood Circulation Half-Life (t½) | ~15 minutes | > 6 hours | Reduced opsonization and MPS uptake. mdpi.com |

| Hepatic (Liver) Accumulation | High | Low | Evasion of Kupffer cells (liver macrophages). mdpi.com |

| Splenic (Spleen) Accumulation | High | Low | Evasion of splenic macrophages. mdpi.com |

| Protein Adsorption | High | Low | Steric hindrance from the hydrophilic PEG layer. rsc.orgnih.gov |

Beyond its role in pharmacokinetics, the this compound linker is integral to designing controlled release mechanisms. The terminal carboxylic acid group can be used to attach drug molecules to the nanoparticle surface or within its matrix via a covalent bond, such as an ester or amide linkage. biochempeg.com The nature of this bond can be engineered to be stable during circulation but cleavable in response to specific triggers at the target site.

For instance, an ester linkage can be designed to be susceptible to hydrolysis in the acidic microenvironment of a tumor or within the low-pH endosomal compartment of a cancer cell. This pH-sensitive release ensures that the therapeutic payload is liberated preferentially at the site of action, minimizing systemic exposure and associated toxicity. Similarly, linkers can be designed to be cleaved by specific enzymes that are overexpressed in diseased tissues. This strategic design of the linkage chemistry allows for precise temporal and spatial control over drug release. frontiersin.org

Table 2: Linkage Strategies for Controlled Release Using the Carboxyl Group This table outlines different types of chemical bonds that can be formed with the carboxyl group of this compound to achieve stimulus-responsive drug release.

| Linkage Type | Bond Formed With Drug | Release Trigger | Target Environment |

|---|---|---|---|

| Ester Bond | Hydroxyl group (-OH) | Low pH (Acid Hydrolysis) | Tumor Microenvironment, Endosomes |

| Amide Bond | Amine group (-NH2) | Specific Enzymes (e.g., Cathepsins) | Intracellular Lysosomes |

| Hydrazone Bond | Hydrazine moiety | Low pH (Acid Hydrolysis) | Tumor Microenvironment, Endosomes |

| **Disulfide Bond*** | Thiol group (-SH) | High Glutathione Concentration | Intracellular Cytosol |

\Note: Requires modification of the carboxyl group to incorporate a thiol-reactive moiety.*

Poly(ethylene glycol)-Based Hydrogels for Therapeutic Encapsulation

Hydrogels are three-dimensional, water-swollen polymer networks that serve as excellent matrices for encapsulating and delivering therapeutic agents due to their high water content and biocompatibility. mdpi.com this compound can be incorporated into hydrogel structures as a hydrophilic component or as a crosslinker, leveraging its carboxyl group for polymerization or network formation. lookchem.com

This compound can be used in the synthesis of "smart" hydrogels that respond to environmental stimuli, such as temperature. rsc.org These systems are typically designed as block copolymers, where a hydrophilic PEG segment is combined with a temperature-responsive polymer block, such as poly(N-isopropylacrylamide) (PNIPAM). nih.gov Below a certain temperature, known as the lower critical solution temperature (LCST), the polymer is soluble in water. nih.gov Above the LCST, the thermo-responsive block becomes hydrophobic, leading to polymer aggregation and the formation of a gel. nih.gov

By incorporating this compound into such a copolymer structure, its carboxylic acid terminus can be used to cross-link the polymer chains, forming a stable, injectable hydrogel. rsc.org These hydrogels can be loaded with drugs in a liquid state at room temperature and then injected into the body, where they form a gel depot at physiological temperature (37 °C). nih.gov This in-situ gelation traps the therapeutic agent, allowing for its slow and sustained release as the drug diffuses out of the hydrogel matrix. mdpi.com

Hydrogels serve as scaffolds in tissue engineering and regenerative medicine, providing structural support for cells and acting as reservoirs for the controlled release of growth factors and other therapeutics. nih.gov The design of these scaffolds is critical for their function. The incorporation of this compound into the hydrogel backbone can influence key properties of the scaffold.

The hydrophilic PEG chains help maintain a high water content, ensuring biocompatibility and facilitating nutrient and waste transport for encapsulated cells. nih.gov The length of the PEG chain influences the mesh size of the hydrogel network, which in turn dictates the diffusion rate and release kinetics of encapsulated molecules. unict.it The terminal carboxyl group of this compound provides a versatile chemical handle for covalently attaching therapeutic molecules directly to the hydrogel scaffold, preventing their premature release and ensuring localized delivery over an extended period. nih.gov

Table 3: Design Considerations for this compound in Hydrogel Scaffolds This table summarizes how the properties of this compound can be leveraged in the design of hydrogel scaffolds for therapeutic release.

| Scaffold Property | Role of this compound | Desired Outcome |

|---|---|---|

| Biocompatibility | Provides a hydrophilic, non-immunogenic component. | Minimal inflammatory response at the implantation site. unict.it |

| Drug Release Rate | Influences hydrogel mesh size and provides an anchor point for covalent drug attachment. | Tunable and sustained release of encapsulated therapeutics. nih.gov |

| Mechanical Strength | The carboxyl group can act as a cross-linking site during polymerization. | Creates a stable, durable scaffold that maintains its structure post-implantation. mdpi.com |

| Bioadhesion | The carboxyl group can be reacted with tissue surface amines. | Enhanced retention of the scaffold at the target site. |

Polymer-Drug Conjugates Leveraging this compound

A polymer-drug conjugate (PDC) is a therapeutic entity where a drug molecule is covalently attached to a polymer backbone. nih.gov This strategy is used to enhance the solubility, stability, and circulation half-life of small molecule drugs. nih.gov this compound is an ideal monofunctional PEG linker for this application. Its single reactive carboxylic acid group ensures that the polymer chain attaches to the drug at a specific site without the risk of cross-linking, while the inert methoxy (B1213986) group at the other end prevents unwanted reactions. nih.gov

The conjugation process typically involves activating the carboxylic acid of this compound and reacting it with a nucleophilic group (commonly an amine or hydroxyl) on the drug molecule to form a stable amide or ester bond. The resulting conjugate benefits from the properties of the PEG chain, exhibiting improved aqueous solubility and a stealth-like behavior that prolongs its circulation time. This extended duration in the bloodstream enhances the likelihood of the drug reaching its target. A patent for a drug delivery agent specifically lists the chemical synonym for this compound as a component in the synthesis of a complex drug conjugate, highlighting its utility in this field. google.com

Table 4: Research Findings on Polymer-Drug Conjugates This table presents a summary of expected improvements based on the established principles of creating polymer-drug conjugates with PEG linkers like this compound.

| Drug Class | Challenge without Conjugation | Benefit of this compound Conjugation | Research Principle |

|---|---|---|---|

| Anticancer Agents (e.g., Paclitaxel) | Poor water solubility, rapid clearance. | Increased aqueous solubility and prolonged plasma half-life. | The hydrophilic PEG chain improves solubility and provides a stealth effect. nih.gov |

| Peptides/Proteins | Susceptibility to proteolytic degradation, rapid renal clearance. | Protection from enzymatic degradation and reduced kidney filtration. | The polymer chain sterically shields the peptide and increases its hydrodynamic radius. nih.gov |

| Photosensitizers | Aggregation in aqueous media, reducing efficacy. | Prevents aggregation and improves delivery to target tissues. | The PEG chain provides a solubilizing and stabilizing effect. |

Targeted Delivery System Development

The conceptual framework for the use of this compound in targeted drug delivery is well-established within the broader field of nanomedicine. The functional groups of this molecule are designed to facilitate the development of sophisticated delivery vehicles that can selectively interact with target cells while minimizing off-target effects.

Ligand Attachment for Receptor-Mediated Uptake

The carboxylic acid (-COOH) terminus of this compound is a key functional group for the covalent conjugation of targeting ligands. This process typically involves the activation of the carboxyl group to form an active ester, which can then react with primary amines on targeting moieties such as peptides, antibodies, or small molecules. This conjugation creates a targeted drug delivery system designed to bind to specific receptors on the surface of diseased cells, leading to enhanced uptake through receptor-mediated endocytosis.

While the chemical principle is sound, specific research articles detailing the conjugation of particular ligands to this compound and quantifying the subsequent receptor binding affinity or cellular uptake were not identified. Such studies would be essential to validate the efficacy of this specific linker in targeted delivery.

Reduction of Non-Specific Protein Adsorption on Delivery Vehicles

The polyethylene (B3416737) glycol (PEG) portion of this compound is intended to create a hydrophilic shield on the surface of drug delivery vehicles. This "stealth" effect is a well-documented phenomenon of PEGylation, which reduces the adsorption of opsonin proteins from the bloodstream. This, in turn, can decrease clearance by the reticuloendothelial system (RES), prolonging the circulation time of the nanocarrier and increasing the probability of it reaching the target tissue.

Despite the general understanding of PEG's role in reducing protein adsorption, specific quantitative data from studies using this compound-modified surfaces are not available. Detailed research findings, which would typically be presented in data tables showing comparative protein adsorption levels on modified versus unmodified surfaces, are necessary to substantiate the effectiveness of this particular compound.

Integration of Mpeg10 Ch2cooh in Biomaterials Science and Engineering

Surface Functionalization of Biomaterials and Medical Devices

Surface modification is a fundamental strategy to enhance the performance and biocompatibility of medical devices and biomaterials. numberanalytics.comresearchgate.net The introduction of mPEG10-CH2COOH onto a material's surface can dramatically alter its interfacial properties, leading to improved biological response.

Engineering of Bio-Interfaces for Reduced Fouling

A primary challenge in the clinical use of biomaterials is biofouling, the undesirable adsorption of proteins and subsequent adhesion of cells, which can impair device function and elicit adverse inflammatory responses. informaticsjournals.co.in The hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) chain in this compound plays a crucial role in creating a non-fouling surface. numberanalytics.com When grafted onto a biomaterial, the PEG chains form a hydrated layer that sterically hinders the approach and adsorption of proteins. numberanalytics.comnih.gov

The mechanism of this protein resistance is attributed to the creation of a repulsive barrier. The flexible PEG chains, when in an aqueous environment, are in constant motion, creating a dynamic "cloud" that prevents the stable attachment of proteins. This phenomenon significantly reduces the non-specific binding of a wide range of proteins, a critical step in preventing the cascade of events that leads to biofouling. nih.govresearchgate.net Surfaces coated with PEG have demonstrated a significant reduction in protein adsorption compared to unmodified surfaces. numberanalytics.com

Table 1: Impact of PEGylation on Protein Adsorption

| Surface Type | Protein Adsorption Level | Key Mechanism |

|---|---|---|

| Unmodified Hydrophobic Surface | High | Hydrophobic interactions |

| Unmodified Hydrophilic Surface | Moderate | Electrostatic and other interactions |

This table provides a generalized representation of the effect of PEGylation on protein adsorption based on established principles.

Immobilization of Bioactive Molecules

The terminal carboxylic acid group of this compound serves as a versatile anchor for the covalent immobilization of a wide array of bioactive molecules, including peptides, antibodies, and enzymes. biochempeg.comnih.gov This covalent attachment ensures the long-term stability and functionality of the immobilized molecules on the biomaterial surface. nih.gov

The process typically involves the activation of the carboxylic acid group using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive intermediate that readily couples with primary amines on the bioactive molecule. thermofisher.com The PEG chain acts as a spacer, extending the bioactive molecule away from the material surface. This spatial separation is crucial for several reasons:

Maintaining Bioactivity: It prevents denaturation of the immobilized molecule that could occur from direct contact with the material surface.

Enhancing Accessibility: It increases the availability of the bioactive molecule for interaction with its target in the biological environment. nih.gov

Minimizing Non-specific Interactions: The inherent anti-fouling property of the PEG linker reduces non-specific binding of other biomolecules in the vicinity.

This strategy has been successfully employed to create surfaces that can selectively capture cells, promote specific cellular responses, or act as biosensors. nih.gov For instance, immobilizing peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence can promote the adhesion of specific cell types. mdpi.com

Scaffold Engineering for Tissue Regeneration

Tissue engineering aims to repair or replace damaged tissues by combining cells, scaffolds, and growth factors. mdpi.comwikipedia.org Scaffolds provide a temporary three-dimensional framework that supports cell attachment, proliferation, and differentiation, mimicking the natural extracellular matrix (ECM). mdpi.comresearchgate.netmdpi.com The incorporation of this compound into scaffolds can significantly enhance their functionality.

By functionalizing the scaffold material with this compound, it becomes possible to covalently link growth factors or other signaling molecules directly to the scaffold structure. up.ac.za This approach allows for the sustained and localized presentation of these factors to the cells within the scaffold, promoting a more controlled and effective tissue regeneration process. Furthermore, the anti-fouling properties of the PEG component can help to modulate the inflammatory response to the implanted scaffold.

Advanced Bioprinting Applications

3D bioprinting is a revolutionary technology that enables the fabrication of complex, cell-laden constructs with high precision. nih.govaccscience.com Hydrogels are commonly used as "bioinks" in this process due to their high water content and tissue-like mechanical properties. nih.govsupramolecularbiomaterials.com

This compound and similar PEG derivatives can be used to create crosslinkable hydrogels suitable for bioprinting. The carboxylic acid groups can participate in crosslinking reactions, forming a stable hydrogel network that encapsulates cells. nih.gov The properties of these PEG-based hydrogels, such as their mechanical stiffness and degradation rate, can be tuned to match the requirements of the target tissue. The inherent biocompatibility and low immunogenicity of PEG make it an ideal material for creating bioinks that support cell viability and function during and after the printing process. supramolecularbiomaterials.comadvancedbiomatrix.com

Table 2: Properties of PEG-based Hydrogels for Bioprinting

| Property | Significance in Bioprinting | Tunability with mPEG Derivatives |

|---|---|---|

| Biocompatibility | Essential for cell survival and function. | High, due to the inert nature of PEG. |

| Printability | Determines the fidelity and resolution of the printed construct. | Can be optimized by controlling crosslinking density and polymer concentration. |

| Mechanical Properties | Should mimic the native tissue to support cell function. | Tunable over a wide range by altering crosslinking and PEG chain length. |

| Degradability | Should degrade at a rate that matches new tissue formation. | Can be engineered by incorporating hydrolytically or enzymatically degradable linkages. |

This table summarizes the key properties and advantages of using PEG derivatives in 3D bioprinting applications.

Bio-Inspired Material Design

Nature often provides inspiration for the design of advanced materials with unique functionalities. researchgate.net One area where this is particularly relevant is in the development of anti-fouling surfaces, inspired by the ability of some marine organisms to resist biofouling. fraunhofer.demdpi.comsciepublish.com

The principles of steric repulsion provided by PEG chains are being harnessed to create bio-inspired coatings that prevent the attachment of marine organisms. By grafting this compound onto surfaces, it is possible to create a robust, hydrophilic layer that mimics the anti-fouling characteristics of natural systems. mdpi.com This approach offers a non-toxic alternative to traditional anti-fouling paints that rely on the release of biocides into the environment. fraunhofer.de The covalent attachment via the carboxyl group ensures the long-term stability of the anti-fouling coating, even in harsh marine environments.

Research Perspectives and Future Directions

Challenges in Reproducibility and Scalability of mPEG10-CH2COOH Applications

The application of methoxy (B1213986) poly(ethylene glycol) acetic acid with 10 PEG units (this compound) in various biomedical fields, while promising, is not without its challenges, particularly concerning reproducibility and scalability. A primary issue stems from the inherent nature of traditional poly(ethylene glycol) (PEG) synthesis, which often results in a mixture of molecules with varying chain lengths, a property known as polydispersity. acs.org This heterogeneity can complicate the synthesis and purification of PEGylated drugs and lead to inconsistencies between batches, compromising the reproducibility of the final product's quality and therapeutic efficacy. acs.orgbiochempeg.com

While this compound is a discrete, monodisperse compound, which mitigates the issue of polydispersity, challenges in reproducibility and scalability persist in the context of its conjugation to biomolecules and subsequent purification. acs.org The key to developing a randomly PEGylated protein, for instance, is the ability to ensure that each production batch yields a comparable mixture with consistent pharmacokinetic and potency properties. leadinglifetechnologies.com Achieving this requires stringent process control and advanced analytical methods to characterize the final conjugate. leadinglifetechnologies.comnih.gov

The scalability of PEGylation processes from laboratory to industrial-scale manufacturing presents another significant hurdle. bachem.combiopharminternational.com Reaction conditions that are effective on a small scale may not translate directly to large-scale production, potentially affecting the yield and purity of the final PEGylated product. bachem.comresearchgate.net Factors such as reactor type, mixing efficiency, and reaction monitoring become critical at larger scales. leadinglifetechnologies.comresearchgate.net For large-scale production of a PEGylated drug, achieving a high yield of the target product while minimizing secondary PEGylation products is crucial but difficult to control as the reaction progression depends on multiple variables. biopharminternational.com The development of robust and scalable purification techniques, such as advanced chromatographic methods, is essential to isolate the desired PEGylated conjugate and ensure product consistency. leadinglifetechnologies.comfujifilm.com

Interactive Table: Key Challenges in this compound Applications

| Challenge | Description | Key Considerations | Relevant Research Areas |

| Reproducibility | Ensuring consistent product quality and performance across different batches. | Purity of starting materials (this compound and the target molecule), precise control of reaction stoichiometry, consistent purification methods. leadinglifetechnologies.combachem.com | Analytical chemistry, process engineering, quality control. leadinglifetechnologies.com |

| Scalability | Transitioning the synthesis and purification process from small lab-scale to large industrial-scale production. | Reaction kinetics, heat and mass transfer, reactor design, downstream processing and purification. biopharminternational.comresearchgate.net | Chemical engineering, industrial chemistry, process optimization. fujifilm.com |

| Purification | Separating the desired PEGylated conjugate from unreacted materials and side products. | Heterogeneity of the reaction mixture, development of selective and efficient separation techniques. acs.orgbiochempeg.com | Chromatography, analytical sciences. fujifilm.com |

Emerging Methodologies in Poly(ethylene glycol) Chemistry

The field of poly(ethylene glycol) chemistry is continually evolving, with new methodologies emerging to address the limitations of traditional techniques and expand the utility of PEG derivatives like this compound. A significant area of advancement is the development of site-specific PEGylation methods. frontiersin.orgmdpi.com Unlike random conjugation, which can lead to a heterogeneous mixture of products with reduced biological activity, site-specific techniques allow for the attachment of the PEG chain to a precise location on a protein or peptide. mdpi.comacs.org This controlled approach yields a more homogeneous product with predictable properties.

Recent progress has been made in several site-specific strategies, including:

N-terminal specific PEGylation: Targeting the unique reactivity of the N-terminal amino group of a protein. frontiersin.org

Cysteine-selective PEGylation: Utilizing reagents that specifically react with the thiol group of cysteine residues. mdpi.com

Disulfide bond modification: Developing PEG reagents that can alkylate both sulfur atoms within a reduced disulfide bond. frontiersin.org

Bio-orthogonal chemistry: Employing reactions like "click chemistry," specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), which offers high selectivity and efficiency for conjugating PEG to biomolecules. mdpi.comuniversci.com

Beyond conjugation chemistry, researchers are exploring novel PEG architectures to enhance therapeutic properties. fujifilm.commdpi.com While this compound is a linear PEG, advancements include branched, Y-shaped, and multi-arm PEGs. mdpi.commdpi.com These structures can offer improved stability and a greater hydrodynamic volume compared to linear PEGs of similar molecular weight, potentially leading to longer circulation times for attached drugs. biopharminternational.comacs.org

Furthermore, the use of PEG in mixed solvent systems, such as PEG-H2O, is gaining traction as a green and efficient medium for organic synthesis, including the synthesis of biologically relevant molecules. researchgate.net This approach can enhance reaction rates and selectivity while being environmentally friendly. researchgate.net

Interactive Table: Comparison of PEGylation Methodologies

| Methodology | Description | Advantages |

| Random PEGylation | Non-specific attachment of PEG to reactive groups (e.g., lysine) on a protein surface. | Simpler reaction setup. |

| Site-Specific PEGylation | Attachment of PEG to a predetermined site on the biomolecule. mdpi.com | Produces a homogeneous product, preserves biological activity, improves reproducibility. acs.org |

| Click Chemistry (e.g., SPAAC) | A highly efficient and specific bio-orthogonal reaction for conjugation. mdpi.comuniversci.com | High yield, rapid reaction, performed under mild conditions. researchgate.net |

| Novel Architectures (e.g., Branched PEG) | Use of non-linear PEG structures. mdpi.commdpi.com | Increased hydrodynamic size, potentially enhanced stability and in vivo half-life. biopharminternational.comacs.org |

Innovative Applications in Translational Research

The unique properties of this compound, a heterobifunctional linker, make it a valuable tool in translational research, which aims to bridge the gap between laboratory discoveries and clinical applications. biosynth.combiochempeg.com Its methoxy-capped end provides stability and reduces non-specific interactions, while the terminal carboxylic acid group allows for covalent conjugation to amine groups on therapeutic molecules or delivery vehicles. biochempeg.combiochempeg.com

One of the most significant applications is in the development of advanced drug delivery systems . nih.gov By attaching this compound to small molecule drugs, peptides, or proteins (a process known as PEGylation), their pharmacokinetic profiles can be dramatically improved. frontiersin.orgnih.gov PEGylation can increase a drug's half-life, enhance its stability, and improve its water solubility. universci.comnih.gov This technology is central to the creation of nanoparticles and micelles, where PEG chains form a hydrophilic shell that encapsulates a hydrophobic drug, aiding its transport through the bloodstream and reducing side effects. ontosight.ainomismahealthcare.com The carboxyl group of this compound is instrumental in linking the PEG to the drug or nanoparticle core. biochempeg.com

In the field of tissue engineering , PEG-based materials are used to create hydrogels that can serve as scaffolds for cell growth and tissue regeneration. ontosight.aiuniversci.com The biocompatible and hydrophilic nature of PEG makes it an ideal component for these scaffolds. universci.comuniversci.com this compound can be used to functionalize these hydrogels, allowing for the incorporation of growth factors or other bioactive molecules to promote tissue repair.

Furthermore, this compound is utilized in the surface modification of nanoparticles for targeted drug delivery and diagnostics. mdpi.commdpi.com Attaching PEG chains to the surface of nanoparticles creates a "stealth" effect, which helps them evade the body's immune system and prolongs their circulation time, thereby increasing the likelihood of reaching the target tissue. mdpi.com The terminal acid group provides a convenient handle for attaching targeting ligands, such as antibodies or peptides, that can direct the nanoparticle to specific cells or tissues. biochempeg.com

Computational Modeling and Simulation in this compound Research

Computational modeling and simulation have become indispensable tools for understanding the behavior of PEGylated systems at a molecular level, providing insights that are often difficult to obtain through experiments alone. mdpi.comnih.gov These methods are crucial for the rational design of drug delivery systems and for predicting the effects of PEGylation on biomolecules. nih.govnih.gov

Molecular dynamics (MD) simulations , at both all-atom and coarse-grained levels, are widely used to study PEGylated molecules. mdpi.comnih.gov These simulations can reveal how the conformation and structure of a PEG chain, such as that of this compound, are influenced by its environment and its attachment to a drug or nanoparticle. mdpi.com For example, simulations have shown that the size and grafting density of PEG chains significantly affect the aggregation of nanoparticles and their interaction with cell membranes. mdpi.com

Specific applications of computational modeling in research relevant to this compound include:

Predicting Conformation: Simulating the three-dimensional structure of PEGylated peptides and proteins to understand how PEGylation affects their stability and biological activity. mdpi.comnih.gov

Studying Drug-Carrier Interactions: Modeling the interactions between a drug molecule and a PEG-based carrier to predict binding affinity and stability. nih.gov This is vital for designing effective drug delivery vehicles.

Investigating Membrane Interactions: Simulating how PEGylated nanoparticles or liposomes interact with lipid bilayers, which form the basis of cell membranes. mdpi.comacs.org These studies provide mechanistic explanations for how PEGylation influences drug delivery and cellular uptake. acs.org

Optimizing Drug Delivery Systems: Using computational approaches to guide the design of PEGylated systems, such as determining the optimal PEG chain length and density for a specific application. nih.gov This can significantly shorten the time and cost of product development. medinstitute.com

The synergy between computational modeling and experimental work accelerates the development of new and improved biomedical applications for PEG derivatives like this compound. mdpi.commedinstitute.com

Interactive Table: Computational Approaches in PEG Research

| Modeling Technique | Level of Detail | Key Insights Provided |

| All-Atom Molecular Dynamics (MD) | Atomic level | Detailed information on bond rotations, hydrogen bonding, and interactions with solvent and other molecules. mdpi.commdpi.com |

| Coarse-Grained Molecular Dynamics (CG-MD) | Groups of atoms treated as single beads | Allows for simulation of larger systems and longer timescales, suitable for studying self-assembly and large-scale conformational changes. mdpi.comnih.gov |

| Density Functional Theory (DFT) | Electronic structure | Provides insights into the binding energy and electronic properties of drug-carrier complexes. nih.gov |

| Finite Element Analysis (FEA) | Continuum mechanics | Used for mechanical evaluations of medical devices and materials, including those incorporating polymers. medinstitute.com |

Q & A

Q. What statistical methods mitigate bias in dose-response studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.